molecular formula C18H21N3O3S B15118262 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B15118262
M. Wt: 359.4 g/mol
InChI Key: ORHUELFKRJDUQW-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a benzothiophene moiety, a dimethylaminoethyl group, and a pyrrolidinyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its combination of benzothiophene and pyrrolidinyl acetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C18H21N3O3S/c1-20(2)14(13-11-25-15-6-4-3-5-12(13)15)9-19-16(22)10-21-17(23)7-8-18(21)24/h3-6,11,14H,7-10H2,1-2H3,(H,19,22)

InChI Key

ORHUELFKRJDUQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)CN1C(=O)CCC1=O)C2=CSC3=CC=CC=C32

Origin of Product

United States

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